2-[4-Methyl(phenyl)anilino]benzoic acid
Description
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4g/mol |
IUPAC Name |
2-(N-(4-methylphenyl)anilino)benzoic acid |
InChI |
InChI=1S/C20H17NO2/c1-15-11-13-17(14-12-15)21(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20(22)23/h2-14H,1H3,(H,22,23) |
InChI Key |
JVGSSCIGLFHDLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Structural Insights :
- Electron-Withdrawing Groups (e.g., -CF₃ in FA) : Enhance acidity of the carboxylic acid and may reduce metabolic stability .
- Electron-Donating Groups (e.g., -N(CH₂CH₃)₂) : Increase solubility in polar solvents and alter pharmacokinetics .
Physicochemical Properties
Melting Points and Stability:
- Flufenamic Acid (FA) : Polymorphic forms exhibit varying melting points; commercial form stable up to ~200°C .
- 4-(4-Methylpiperazino)benzoic Acid: High thermal stability (m.p. 270°C, decomposition) due to rigid piperazine ring .
- Triazine-linked benzoic acid derivative : Melting point 217.5–220°C, influenced by triazine core and hydrogen bonding .
Solubility and Lipophilicity:
- FA: Low aqueous solubility due to -CF₃ group; solvatomorphic forms (e.g., FAM in methanol) improve bioavailability .
- 2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid: Enhanced water solubility from the diethylamino group .
- Methylphenyl-substituted analog: Expected moderate solubility, with logP higher than FA but lower than alkylamino derivatives.
Preparation Methods
Reaction Overview
The Buchwald-Hartwig amination employs palladium catalysts to couple aryl halides with amines, forming C–N bonds under mild conditions. For 2-[4-Methyl(phenyl)anilino]benzoic acid , this method involves:
-
Substrate Preparation : Methyl 2-bromobenzoate is preferred to avoid carboxylate interference.
-
Catalytic System : Pd(OAc)₂ with Xantphos or BINAP ligands.
-
Base : Cs₂CO₃ or t-BuONa to deprotonate the amine.
-
Solvent : Toluene or dioxane at 100–120°C.
Optimized Protocol
A representative procedure adapts conditions from palladium-catalyzed cross-couplings in patents:
Advantages and Limitations
-
Advantages : High functional group tolerance, mild conditions.
-
Limitations : Cost of palladium catalysts, ligand sensitivity.
Ullmann-Type Coupling
Reaction Overview
Copper-mediated Ullmann coupling offers a cost-effective alternative for aryl halide-amine coupling. The reaction typically requires:
-
Substrate : 2-iodobenzoic acid (enhanced reactivity vs. bromide).
-
Catalyst : CuI with 1,10-phenanthroline.
-
Base : K₃PO₄ in DMF at 120–140°C.
Experimental Adaptation
Drawing from copper-assisted protocols in biphenyl syntheses:
Yield : 40–55% (inferred from similar Cu-catalyzed reactions).
Comparative Analysis
-
Advantages : Lower catalyst cost, suitability for large-scale synthesis.
-
Limitations : Harsher conditions, longer reaction times.
Nucleophilic Aromatic Substitution
Reaction Design
Electron-deficient aryl sulfonates undergo nucleophilic substitution with amines under basic conditions. For the target compound:
-
Leaving Group Installation : Convert methyl salicylate to methyl 2-(trifluoromethanesulfonyloxy)benzoate.
-
Displacement : React with 4-methylaniline in DMF at 80–100°C.
Procedure
Adapted from sulfonate-based couplings in patents:
Yield : 30–45% (estimated due to lower reactivity of aryl sulfonates).
Challenges
-
Electron Activation : The carboxyl group’s meta-directing effect may insufficiently activate the ortho position.
-
Competing Pathways : Potential over-alkylation or elimination.
Comparative Evaluation of Methods
| Method | Catalyst | Temperature | Yield | Cost | Scalability |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ | 110°C | 60–75% | High | Moderate |
| Ullmann | CuI | 130°C | 40–55% | Low | High |
| Nucleophilic Substitution | None | 90°C | 30–45% | Low | Low |
Key Insights :
-
The Buchwald-Hartwig method balances yield and efficiency but faces cost barriers.
-
Ullmann coupling is preferable for industrial applications despite moderate yields.
-
Nucleophilic substitution remains limited by electronic and steric factors.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[4-Methyl(phenyl)anilino]benzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves coupling 4-methylaniline with a substituted benzoic acid derivative. Key steps include:
- Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the aniline .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
- Yield Optimization : Control temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 for acid to amine) to minimize side products .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, RT, 12h | 60–75% | |
| Recrystallization | Ethanol:H₂O (3:1) | >95% purity |
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodology :
- NMR Spectroscopy : H NMR (DMSO-) should show distinct peaks for the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3 ppm), and carboxylic acid (broad ~12 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in negative mode should display [M-H]⁻ at m/z 271.1 (calculated for C₁₄H₁₃NO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives (e.g., unexpected NMR shifts)?
- Methodology :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or hydrogen-bonding networks (e.g., intramolecular H-bonds between -NH and -COOH groups) .
- DFT Calculations : Compare experimental H NMR shifts with computed values to assign signals correctly .
Q. What strategies mitigate side reactions during halogenation or functionalization of the aromatic rings?
- Methodology :
- Directed Ortho-Metalation : Use directing groups (e.g., -NHCO-) to control regioselectivity during bromination .
- Protection of -COOH : Convert the carboxylic acid to a methyl ester before electrophilic substitution to prevent decarboxylation .
- Low-Temperature Reactions : Perform halogenation at -20°C to reduce electrophilic over-reactivity .
- Data Table :
| Functionalization Type | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, DCM, -20°C, 2h | 2-Bromo-4-methylphenyl analog | 55% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 3-Nitro derivative | 40% |
Contradictions in Literature and Mitigation
Q. Why do reported biological activities (e.g., enzyme inhibition) vary across studies?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
